molecular formula C24H25N3O3S B11457767 4-tert-butyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-tert-butyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11457767
M. Wt: 435.5 g/mol
InChI Key: SWLYXNGAQOHHRA-UHFFFAOYSA-N
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Description

4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE is a complex organic compound with a unique structure that combines elements of benzamide and pyrimidobenzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidobenzothiazole core, followed by the introduction of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-METHYL-2-PROPANYL)-N-(4-OXO-8-PROPOXY-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-3-YL)BENZAMIDE: shares structural similarities with other benzamide and pyrimidobenzothiazole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C24H25N3O3S/c1-5-12-30-17-10-11-19-20(13-17)31-23-25-14-18(22(29)27(19)23)26-21(28)15-6-8-16(9-7-15)24(2,3)4/h6-11,13-14H,5,12H2,1-4H3,(H,26,28)

InChI Key

SWLYXNGAQOHHRA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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